Triethylphosphine

Catalog No.
S597773
CAS No.
554-70-1
M.F
C6H15P
M. Wt
118.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylphosphine

CAS Number

554-70-1

Product Name

Triethylphosphine

IUPAC Name

triethylphosphane

Molecular Formula

C6H15P

Molecular Weight

118.16 g/mol

InChI

InChI=1S/C6H15P/c1-4-7(5-2)6-3/h4-6H2,1-3H3

InChI Key

RXJKFRMDXUJTEX-UHFFFAOYSA-N

SMILES

CCP(CC)CC

Canonical SMILES

CCP(CC)CC

Catalyst in Organic Synthesis:

Triethylphosphine acts as a strong nucleophile and a good source of phosphorus, making it a crucial catalyst for various organic reactions. Some prominent examples include:

  • Wittig reaction: This reaction involves the conversion of aldehydes or ketones to alkenes using triethylphosphine as a catalyst.
  • Hydrophosphination: Triethylphosphine facilitates the addition of a phosphine group (P-H) across the double bond of alkenes, forming organophosphorus compounds.
  • Pd-catalyzed cross-coupling reactions: Triethylphosphine serves as a ligand for palladium catalysts used in various cross-coupling reactions, which are essential for constructing complex organic molecules.

Ligand in Inorganic Chemistry:

Triethylphosphine readily forms stable complexes with various transition metals due to its ability to donate lone pair electrons from the phosphorus atom. These complexes find applications in:

  • Catalysis: Triethylphosphine-metal complexes can act as catalysts for various inorganic reactions, such as hydrogenation, hydroformylation, and polymerization.
  • Material Science: The unique properties of triethylphosphine-metal complexes make them valuable precursors for the synthesis of advanced materials like semiconductors and catalysts.

Precursor for Organophosphorus Compounds:

Triethylphosphine serves as a starting material for the synthesis of various organophosphorus compounds, which have diverse applications. These include:

  • Flame retardants: Certain organophosphorus compounds derived from triethylphosphine can act as flame retardants, hindering the spread of fire.
  • Plasticizers: Some organophosphorus compounds based on triethylphosphine function as plasticizers, improving the flexibility and workability of polymers.
  • Insecticides: Some organophosphorus compounds derived from triethylphosphine were historically used as insecticides, although their usage is now restricted due to environmental concerns.

Triethylphosphine is an organophosphorus compound with the chemical formula P(CH₂CH₃)₃. It appears as a colorless liquid and has a characteristic unpleasant odor typical of alkylphosphines. The molecular structure exhibits a pyramidal shape, which is indicative of its trigonal pyramidal geometry, and it has a Tolman cone angle of 132°, allowing it to act as a ligand in various coordination complexes, particularly in organometallic chemistry . Triethylphosphine is known for its high basicity and ability to form stable complexes with transition metals.

  • Reactions with Acids: It reacts with strong acids to form phosphonium salts, represented as [HPEt₃]X, where X is the anion from the acid. This reaction is reversible .
  • Alkylation: Triethylphosphine can be easily alkylated to produce phosphonium derivatives, which are useful in various synthetic applications .
  • Oxidation: The compound can be oxidized to triethylphosphine oxide when treated with oxygen or oxidizing agents like sodium hypochlorite .
  • Coordination Chemistry: It forms coordination complexes with metals such as copper and platinum, showcasing its utility in catalysis and synthetic chemistry .

Triethylphosphine can be synthesized through several methods:

  • Grignard Reaction: A common laboratory method involves reacting phosphorus oxychloride with Grignard reagents:
    3C2H5MgCl+P OC6H5)3P C2H5)3+3C6H5OMgCl3\text{C}_2\text{H}_5\text{MgCl}+\text{P OC}_6\text{H}_5)_3\rightarrow \text{P C}_2\text{H}_5)_3+3\text{C}_6\text{H}_5\text{OMgCl}
  • Reduction Methods: Other methods include the reduction of triethylphosphine oxide or the reaction of phosphorus trichloride with ethylmagnesium bromide .

Triethylphosphine finds applications across various fields:

  • Ligand in Organometallic Chemistry: It serves as a ligand in numerous metal complexes used for catalysis in organic reactions.
  • Synthesis of Phosphonium Salts: Its ability to form phosphonium salts makes it valuable in organic synthesis.
  • Catalytic Reactions: Triethylphosphine is utilized in reactions such as the reductive acylation of oximes to produce enamides .

Studies have shown that triethylphosphine interacts effectively with various metal halides and other organophosphorus compounds. For instance, it can reduce copper(II) chloride to copper(I) chloride under specific conditions, forming stable coordination complexes that have been characterized using spectroscopic methods . The interaction between triethylphosphine and different substrates highlights its versatility as a reducing agent and ligand.

Triethylphosphine shares similarities with other phosphines but has unique characteristics that distinguish it from them. Here are some comparable compounds:

CompoundFormulaNotable Features
TriphenylphosphineP(C₆H₅)₃More sterically hindered; widely used in organic synthesis and catalysis.
DimethylphenylphosphineP(CH₃)₂C₆H₅Less basic than triethylphosphine; used in specific catalytic processes.
DiphenylphosphineP(C₆H₅)₂Intermediate steric bulk; commonly used in coordination chemistry.

Uniqueness of Triethylphosphine:

  • Triethylphosphine's relatively compact structure allows for multiple ligands to coordinate to a single metal center, facilitating complex formation that may not occur with bulkier phosphines like triphenylphosphine.
  • Its ability to form stable phosphonium salts enhances its utility in synthetic applications compared to other similar compounds.

XLogP3

1

Boiling Point

129.0 °C

Melting Point

-88.0 °C

UNII

5W435D16PM

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (17.5%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (81.25%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H302 (17.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (17.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

554-70-1

Wikipedia

Triethylphosphine

General Manufacturing Information

Phosphine, triethyl-: ACTIVE

Dates

Modify: 2023-08-15

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